4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a difluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts or metal-free synthetic routes. The choice of method depends on factors such as cost, efficiency, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyrrole derivatives
- Difluoromethylated thiophene derivatives
Comparison: 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other difluoromethylated heterocycles .
Properties
Molecular Formula |
C6H5F2NO3 |
---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO3/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11) |
InChI Key |
PCGVWUYNEATDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)O)C(F)F |
Origin of Product |
United States |
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